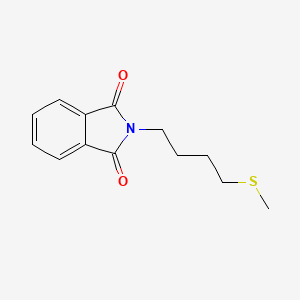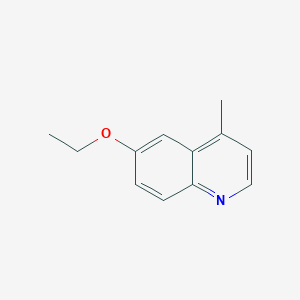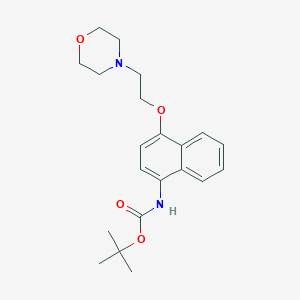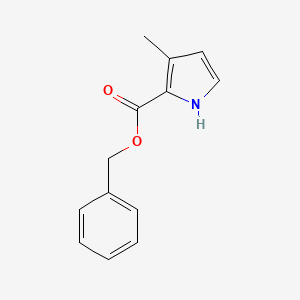
Ethyl 3-methyl-2-oxobut-3-enoate
描述
Ethyl 3-methyl-2-oxobut-3-enoate: is an organic compound with the molecular formula C7H10O3. It is an ester, characterized by the presence of a carbonyl group adjacent to an ethyl group and a double bond. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-2-oxobut-3-enoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-2-oxo-3-butenoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of ethyl 3-methyl-2-oxo-3-butenoate often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as esterification, distillation, and purification to obtain the final product.
化学反应分析
Types of Reactions: Ethyl 3-methyl-2-oxobut-3-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-methyl-2-oxo-3-butenoic acid and ethanol.
Reduction: It can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: 3-methyl-2-oxo-3-butenoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Products depend on the nucleophile used.
科学研究应用
Ethyl 3-methyl-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of ethyl 3-methyl-2-oxo-3-butenoate involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the compound undergoes nucleophilic attack by water molecules, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions.
相似化合物的比较
Ethyl 3-methyl-4-oxocrotonate: Similar structure but with a different position of the carbonyl group.
Methyl 3-butenoate: Similar ester but with a methyl group instead of an ethyl group.
Ethyl 3-methyl-2-oxobutyrate: Similar ester but with a different carbon chain length.
Uniqueness: Ethyl 3-methyl-2-oxobut-3-enoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its ability to undergo hydrolysis, reduction, and substitution reactions makes it versatile for different applications in research and industry.
属性
IUPAC Name |
ethyl 3-methyl-2-oxobut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-4-10-7(9)6(8)5(2)3/h2,4H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEMDLANOLUIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470351 | |
| Record name | ethyl 3-methyl-2-oxo-3-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50331-71-0 | |
| Record name | ethyl 3-methyl-2-oxo-3-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



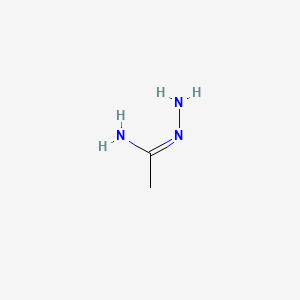
![4-[(Methoxyacetyl)amino]benzoic acid](/img/structure/B1624296.png)

![2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B1624301.png)
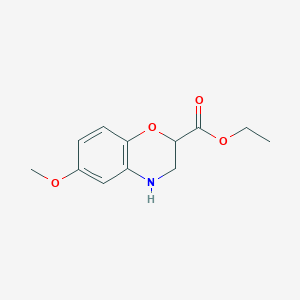


![2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid](/img/structure/B1624305.png)
![6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one](/img/structure/B1624307.png)
